N'~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
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Overview
Description
This compound is a mouthful, so let’s break it down. Its IUPAC name is N’~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide . Phew! It’s a derivative of indole, a heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound can be complex, involving multiple steps. one common approach is the condensation of two molecules of indole-2-carboxylic acid with a dipeptide containing a proline residue. The reaction proceeds through amide bond formation, resulting in the desired compound.
Reaction Conditions: Reaction conditions may vary, but typically involve suitable solvents (such as DMF or DMSO), acid or base catalysts, and controlled temperatures. Protecting groups may be necessary to prevent unwanted side reactions.
Industrial Production: Industrial-scale production often relies on efficient and scalable methods. Continuous flow processes or solid-phase synthesis may be employed to optimize yield and purity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the indole ring system.
Reduction: Reduction of carbonyl groups may occur.
Substitution: Substituents on the indole ring can be replaced.
Hydrolysis: Cleavage of hydrazide bonds.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides).
Hydrolysis: Acidic or basic conditions.
Major Products: Products depend on the specific reaction. For example, reduction may yield hydrazine derivatives, while substitution can lead to diverse functionalized compounds.
Scientific Research Applications
This compound has intriguing applications:
Antiviral Activity: It inhibits SARS coronavirus main proteinase and SARS-CoV-2 replication in cells.
Medicinal Chemistry: Researchers explore its potential as a drug candidate.
Biological Studies: Investigating its effects on cellular pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, disrupting viral replication or cellular processes. Further studies are needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C25H26N6O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C25H26N6O4/c1-14(2)30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)13-21(33)27-29-23-17-10-6-8-12-19(17)31(15(3)4)25(23)35/h5-12,14-15,34-35H,13H2,1-4H3 |
InChI Key |
JPTHRTHSTJOSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
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